molecular formula C6H11ClF3NS B2361567 4-Trifluoromethylsulfanyl-piperidine hydrochloride CAS No. 1822633-76-0

4-Trifluoromethylsulfanyl-piperidine hydrochloride

Cat. No.: B2361567
CAS No.: 1822633-76-0
M. Wt: 221.67
InChI Key: SLKAZFDDDFRFPJ-UHFFFAOYSA-N
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Description

4-Trifluoromethylsulfanyl-piperidine hydrochloride is a versatile chemical compound widely used in scientific research. This compound exhibits unique properties that make it valuable for various applications, including drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethylsulfanyl-piperidine hydrochloride typically involves the introduction of a trifluoromethylsulfanyl group to a piperidine ring. One common method includes the reaction of piperidine with trifluoromethylsulfenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylsulfanyl-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Trifluoromethylsulfanyl-piperidine hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Applied in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Trifluoromethylsulfanyl-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in drug discovery, as it can modulate the activity of target proteins and enzymes. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylpiperidine hydrochloride: Similar in structure but lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    Trifluoromethylsulfenyl chloride: Used as a reagent in the synthesis of trifluoromethylsulfanyl compounds but not directly comparable in terms of application.

Uniqueness

4-Trifluoromethylsulfanyl-piperidine hydrochloride is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NS.ClH/c7-6(8,9)11-5-1-3-10-4-2-5;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKAZFDDDFRFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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